molecular formula C18H18Cl2N2O2 B2647897 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea CAS No. 1421489-33-9

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea

Cat. No.: B2647897
CAS No.: 1421489-33-9
M. Wt: 365.25
InChI Key: CXXNOCXIPQSVMV-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxy group, and dichlorophenyl moieties

Scientific Research Applications

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated as a potential therapeutic agent for its anti-inflammatory and analgesic properties.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Cyclopropyl Intermediate: Starting with a suitable cyclopropyl precursor, such as cyclopropyl bromide, the intermediate is prepared through a Grignard reaction with phenylmagnesium bromide.

    Hydroxylation: The cyclopropyl intermediate undergoes hydroxylation using an oxidizing agent like m-chloroperbenzoic acid to introduce the hydroxy group.

    Urea Formation: The final step involves the reaction of the hydroxylated intermediate with 3,4-dichlorophenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid catalyst.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea stands out due to its unique structural features and the presence of both cyclopropyl and dichlorophenyl groups. Similar compounds include:

    1-(2-Hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea: Lacks the cyclopropyl group.

    1-(2-Cyclopropyl-2-hydroxyethyl)-3-(3,4-dichlorophenyl)urea: Lacks the phenyl group.

    1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea: Lacks the dichlorophenyl group.

These comparisons highlight the unique combination of functional groups in this compound, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c19-15-9-8-14(10-16(15)20)22-17(23)21-11-18(24,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,24H,6-7,11H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXNOCXIPQSVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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